N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Overview
Description
“N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” is a chemical compound with the molecular formula C12H17NO2 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (1S,2S)-pseudoephedrine, a compound with a similar structure, involves the reduction of an alanine-derived oxazolidinone followed by treatment with phenyl magnesium bromide and chemoselective N-methylation .Molecular Structure Analysis
The molecular structure of “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” can be analyzed using various techniques such as X-ray crystallography . The compound has a molecular weight of 207.27 g/mol .Chemical Reactions Analysis
The chemical reactions involving “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” could potentially be analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” can be analyzed using various techniques. The compound has a molecular weight of 207.27 g/mol .Scientific Research Applications
1. Density Functional Theory Quantum Chemistry Studies
Research by Ji et al. (2020) utilized Density Functional Theory (DFT) quantum chemistry methods to study the infrared spectrum of N-methylacetamide, focusing on its amide I, II, and III bands. This work has implications in organic chemistry, analytical chemistry, and chemical biology, aiding in the understanding of the formation of the amide infrared spectrum (Ji et al., 2020).
2. Kinetics and Mechanism of Hydrolysis
Duan, Dai, and Savage (2010) investigated the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water. This research is crucial for understanding the behavior of such compounds under varying pH and temperature conditions (Duan, Dai, & Savage, 2010).
3. Synthesis and Characterization
Zhong-cheng and Wan-yin (2002) conducted a study on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound structurally related to N-methylacetamide. Their work involved steps such as acetylation, esterfication, and ester interchange, providing insights into the chemical properties and potential applications of these compounds (Zhong-cheng & Wan-yin, 2002).
4. Anti-Trypanosomal Activity
Foscolos et al. (2022) explored the synthesis and anti-trypanosomal activity of N-hydroxyarylamides, including compounds structurally similar to N-methylacetamide. Their findings contribute to the development of new treatments for trypanosomiasis (Foscolos et al., 2022).
5. Molecular Structure Studies
Kitano, Fukuyama, and Kuchitsu (1973) examined the molecular structure of N-methylacetamide using gas electron diffraction. Their research provided valuable information on the bond distances and angles, which are crucial for understanding the physical and chemical properties of the molecule (Kitano, Fukuyama, & Kuchitsu, 1973).
properties
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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